Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate
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Overview
Description
Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate is a complex organic compound that features a morpholine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate typically involves multiple steps. One common method involves the reaction of 4-(morpholin-4-yl)aniline with a sulfonyl chloride derivative to introduce the sulfonyl group. This is followed by the reaction with methyl chloroformate to form the carbamate group. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted morpholine compounds .
Scientific Research Applications
Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate: Unique due to the presence of both morpholine and sulfonyl groups.
Methyl [4-(morpholin-4-yl)phenyl]carbamate: Lacks the sulfonyl group, which may affect its reactivity and applications.
Methyl [4-(morpholin-4-ylsulfonyl)phenyl]carbamate: Lacks the second morpholine ring, which may influence its solubility and biological activity.
Uniqueness
The presence of both morpholine and sulfonyl groups in this compound makes it unique. This combination can enhance its chemical reactivity, solubility, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C16H23N3O6S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)carbamate |
InChI |
InChI=1S/C16H23N3O6S/c1-23-16(20)17-13-2-3-14(18-4-8-24-9-5-18)15(12-13)26(21,22)19-6-10-25-11-7-19/h2-3,12H,4-11H2,1H3,(H,17,20) |
InChI Key |
WSGFEGINKFRDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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